molecular formula C22H22N2O3 B267690 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

Cat. No.: B267690
M. Wt: 362.4 g/mol
InChI Key: OIECWUVIVYHSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a tert-butylphenyl group, and an oxomethylamino linkage

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-22(2,3)16-8-6-15(7-9-16)20(25)23-17-10-12-18(13-11-17)24-21(26)19-5-4-14-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChI Key

OIECWUVIVYHSMW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzaldehyde, which is then reacted with an amine to form an imine intermediate. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, hydrazine for reduction, and boron reagents for Suzuki-Miyaura coupling reactions. The conditions often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide is unique due to its combination of a furan ring, tert-butylphenyl group, and oxomethylamino linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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